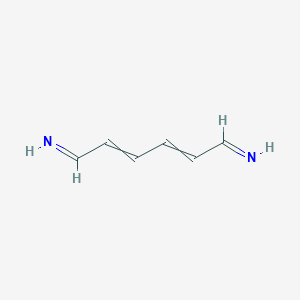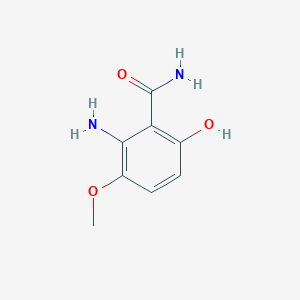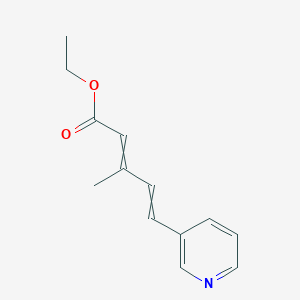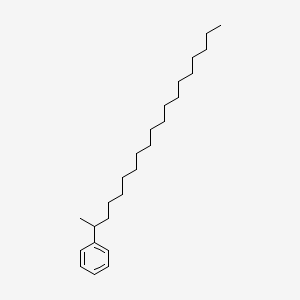
9,9'-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene is a complex organic compound characterized by its unique structure, which includes two anthracene units connected by an octatetraene linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene typically involves the coupling of anthracene derivatives with octatetraene precursors. One common method is the Hofmann elimination sequence, which is used to prepare octatetraene intermediates . Another approach involves the dehydrobromination of bromonona-triene derivatives using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the desired octatetraene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
化学反応の分析
Types of Reactions: 9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene units.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and reduced forms of the original compound.
科学的研究の応用
9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene has several applications in scientific research:
作用機序
The mechanism by which 9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene exerts its effects is primarily related to its conjugated system. The extended π-conjugation allows for efficient electron delocalization, which is crucial for its photophysical and electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and can participate in electron transfer processes .
類似化合物との比較
1,8-Diphenyl-1,3,5,7-octatetraene: Similar in structure but with phenyl groups instead of anthracene units.
2,6-Dimethyl-1,3,5,7-octatetraene: Features methyl groups at the 2 and 6 positions.
Cyclooctatetraene: A simpler cyclic compound with similar conjugation but different structural properties.
Uniqueness: 9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene is unique due to its combination of anthracene units and an octatetraene linker, which imparts distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and photodynamic therapy.
特性
CAS番号 |
137620-37-2 |
|---|---|
分子式 |
C36H26 |
分子量 |
458.6 g/mol |
IUPAC名 |
9-(8-anthracen-9-ylocta-1,3,5,7-tetraenyl)anthracene |
InChI |
InChI=1S/C36H26/c1(3-5-23-35-31-19-11-7-15-27(31)25-28-16-8-12-20-32(28)35)2-4-6-24-36-33-21-13-9-17-29(33)26-30-18-10-14-22-34(30)36/h1-26H |
InChIキー |
DKWBUGSDFWUVEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC=CC=CC=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid](/img/structure/B14270981.png)
![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)

![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)






